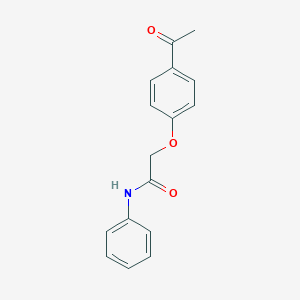

2-(4-acetylphenoxy)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of acetamide derivatives often involves the condensation of aniline derivatives with acylating agents. For instance, the synthesis of a novel anilidoquinoline derivative with antiviral properties involved a condensation reaction . Similarly, silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized through reactions with chlorotrimethylsilane and subsequent transsilylation . Microwave-assisted synthesis has also been employed for the efficient preparation of acetamide derivatives, as demonstrated by the solid-state synthesis of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and related compounds . These methods highlight the versatility of synthetic approaches for acetamide derivatives, which could be applicable to the synthesis of "2-(4-acetylphenoxy)-N-phenylacetamide."

Molecular Structure Analysis

The molecular structures of acetamide derivatives are often elucidated using spectroscopic techniques such as NMR, IR, and X-ray crystallography. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined using HNMR, LC-MS, and X-ray crystallography, revealing intermolecular hydrogen bonds . The crystal structures of other acetamide derivatives have been solved to reveal their conformation and intermolecular interactions, such as hydrogen bonding patterns . These studies provide a foundation for understanding the molecular structure of "2-(4-acetylphenoxy)-N-phenylacetamide."

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including transsilylation, condensation, and debenzylation, as seen in the synthesis of N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides . The reactivity of these compounds is influenced by their functional groups and molecular structure, which can be leveraged to produce desired modifications or to enhance their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. For instance, the crystal structure and hydrogen bonding can affect the melting point, solubility, and stability of these compounds . The introduction of substituents such as chloro groups can also influence the physical properties, as seen in the synthesis of N-methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide and N-phenyl-2,2-di(4-chlorophenoxy)acetamide . These properties are essential for the practical application of acetamide derivatives in pharmaceuticals and other industries.

Applications De Recherche Scientifique

- Field : Organic Chemistry

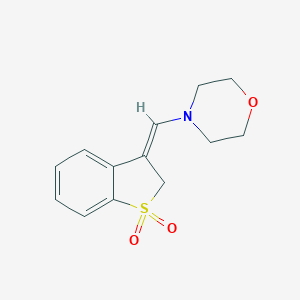

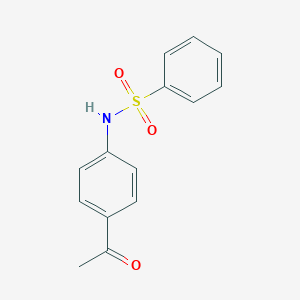

- Summary : This compound was synthesized as a result of an attempted triazole formation . It has been used in the study of new methods and catalysts for selective preparation of 1-sulfonyl-1,2,3-triazoles from sulfonyl azides and alkynes .

- Methods : The formation of N-sulfonyl-1-aryloxy acrylimidate is described, for the first time, from a consecutive process, which involves a CuAAC reaction, a ketenimine formation and subsequent rearrangement between an aryl propargyl ether and a sulfonyl azide . Purification by column chromatography (SiO2, hexane/AcOEt 8:2) afforded N-(p-toluenesulfonyl)-1-(4′-acetylphenoxy)acrylimidate .

- Results : The structure of this newly synthesized compound was analyzed by NMR spectra and unambiguously established by X-ray analysis . Theoretical calculations, which included a Hirshfeld surface, FMO, QTAIM and NCI indices analysis, corroborated the formation of π-π stacking interactions among aromatic rings, as well as C-H···O interactions between vinyl hydrogens with ketone carbonyl oxygen .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-acetylphenoxy)-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-12(18)13-7-9-15(10-8-13)20-11-16(19)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXESJQGQMNZOFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169150 |

Source

|

| Record name | Acetamide, 2-(4-acetylphenoxy)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-acetylphenoxy)-N-phenylacetamide | |

CAS RN |

17172-76-8 |

Source

|

| Record name | Acetamide, 2-(4-acetylphenoxy)-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017172768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-(4-acetylphenoxy)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.